molecular formula C12H14BrN B1448661 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- CAS No. 1219832-07-1

1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-

Cat. No. B1448661
CAS RN: 1219832-07-1
M. Wt: 252.15 g/mol
InChI Key: QKIISZAYBIVXOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Multicomponent Cascade Reactions

    • A copper-catalyzed one-pot multicomponent cascade reaction involving 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia can selectively yield various indole derivatives, including 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- .


Chemical Reactions Analysis

  • N-Alkylation Reactions : The nitrogen atom of the indole ring can be selectively alkylated using appropriate reagents. For example, quaternary ammonium salts like PhMe3NI or PhEt3NI can achieve monoselective N-alkylations of amides and NH indoles .
  • Dehydrogenation Reactions : Transition-metal/quinone complexes can catalyze aerobic dehydrogenation of 3° indolines to form the corresponding indoles .

Scientific Research Applications

  • Molecular Structure and Interactions Analysis :

    • A study by (Barakat et al., 2017) focused on the molecular structure and interactions of a compound related to 5-bromo-1H-indole. It involved condensation reactions and characterization using spectroscopic and thermal tools, as well as X-ray crystal diffraction. The study provided insights into intermolecular connections and electronic spectra, contributing to a better understanding of the molecular structure and properties.
  • Synthesis and Structural Evaluation :

    • Research by (Kukuljan et al., 2016) detailed the synthesis and crystal structures of indole derivatives. This study emphasizes the importance of structural analysis in developing compounds with potential applications in various fields.
  • Anticancer Properties :

    • (Fawzy et al., 2018) explored the synthesis of new indole derivatives with notable antiproliferative potency towards human breast cancer cell lines, highlighting the potential of 5-bromo-1H-indole derivatives in cancer research.
    • Another study by (Yılmaz et al., 2020) investigated 3-bromo-1-ethyl-1H-indole for its significant selective cytotoxicity towards cancer cell lines and inhibition of glutathione S-transferase isozymes.
  • Pharmaceutical Chemistry :

    • Research by (Cacchi & Fabrizi, 2005) on the synthesis and functionalization of indoles, including 5-bromo-1H-indole derivatives, demonstrates their crucial role in pharmaceutical chemistry due to their diverse biological activities.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 7-tert-Butyl-5-bromo-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-tert-Butyl-5-bromo-1H-indole may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , implying that 7-tert-Butyl-5-bromo-1H-indole may influence various cellular pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 7-tert-Butyl-5-bromo-1H-indole may exert a variety of molecular and cellular effects.

properties

IUPAC Name

5-bromo-7-tert-butyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIISZAYBIVXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-
Reactant of Route 3
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-
Reactant of Route 4
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-
Reactant of Route 5
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-
Reactant of Route 6
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-

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